4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzamide
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Description
“4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzamide” is a biochemical compound with the molecular formula C14H11ClN2O2 and a molecular weight of 274.7 . It is used for proteomics research .
Synthesis Analysis
The synthesis of benzamide derivatives, such as “4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzamide”, can be achieved through the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of “4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzamide” is defined by its molecular formula C14H11ClN2O2 . For a more detailed structural analysis, crystallographic studies would be required.Chemical Reactions Analysis
The chemical reactions involving “4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzamide” primarily involve its synthesis. As mentioned earlier, it is synthesized through the direct condensation of benzoic acids and amines .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzamide” include a molecular weight of 274.7 and a molecular formula of C14H11ClN2O2 . More specific properties like melting point, boiling point, solubility, etc., are not provided in the available resources.Scientific Research Applications
Hydrogen Bonding and Crystal Structure
The crystal structures of three anticonvulsant enaminones were determined, revealing that the cyclohexene rings adopt sofa conformations with the methyl substituent in an equatorial position. The dihedral angle between the mean planes of cyclohexene and the aromatic ring is notably smaller for the pyridinyl derivative compared to the phenyl ones. This study provides insights into the hydrogen bonding and structural conformations relevant to compounds like 4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzamide (Kubicki, Bassyouni, & Codding, 2000).
Aromatic Polyamides and Their Properties
Research into aromatic polyamides derived from 2,6-bis(4-aminophenoxy)naphthalene and various aromatic dicarboxylic acids highlights the synthesis and properties of materials with potential applications in high-performance polymers. The study discusses the solubility, mechanical strength, thermal stability, and glass transition temperatures of these polymers, providing a foundation for further exploration into materials science (Yang, Hsiao, & Yang, 1996).
Synthesis and Anticonvulsant Activity
A group of amides and amines related to 4-amino-N-(1-phenylethyl)benzamide were prepared to study the relationship between structure and anticonvulsant activity. The findings from this research could guide the development of new therapeutic agents, excluding any direct implications related to drug use, dosage, or side effects (Clark & Davenport, 1987).
properties
IUPAC Name |
4-[(5-chloro-2-hydroxyphenyl)methylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2/c15-11-3-6-13(18)10(7-11)8-17-12-4-1-9(2-5-12)14(16)19/h1-8,18H,(H2,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWAYDYIXZEDRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)N=CC2=C(C=CC(=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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